
1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene is an organic compound with the molecular formula C8H5Cl4NO2 and a molecular weight of 288.94 g/mol It is characterized by a nitro group (-NO2) attached to a benzene ring, which is further substituted with a tetrachloroethyl group (-CCl3CH2-)
Métodos De Preparación
The synthesis of 1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene typically involves the nitration of 4-(1,2,2,2-tetrachloroethyl)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Nitration Reaction:
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The tetrachloroethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Oxidation: The compound can be oxidized to form corresponding nitro derivatives with higher oxidation states using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The tetrachloroethyl group may also contribute to the compound’s overall reactivity and interactions with molecular targets .
Comparación Con Compuestos Similares
1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene can be compared with other nitrobenzene derivatives, such as:
- 1-Nitro-2-(1,2,2,2-tetrachloroethyl)benzene
- 1-Nitro-3-(1,2,2,2-tetrachloroethyl)benzene
- 1-Nitro-4-(1,1,2,2-tetrachloroethyl)benzene
These compounds share similar structural features but differ in the position of the nitro and tetrachloroethyl groups on the benzene ring. The unique arrangement of these groups in this compound contributes to its distinct chemical properties and reactivity .
Propiedades
Número CAS |
4714-32-3 |
|---|---|
Fórmula molecular |
C8H5Cl4NO2 |
Peso molecular |
288.9 g/mol |
Nombre IUPAC |
1-nitro-4-(1,2,2,2-tetrachloroethyl)benzene |
InChI |
InChI=1S/C8H5Cl4NO2/c9-7(8(10,11)12)5-1-3-6(4-2-5)13(14)15/h1-4,7H |
Clave InChI |
MIXBGFATKJDDOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C(Cl)(Cl)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1,3-Bis(4-tert-butylphenyl)-2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13821215.png)
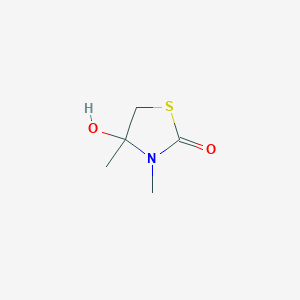
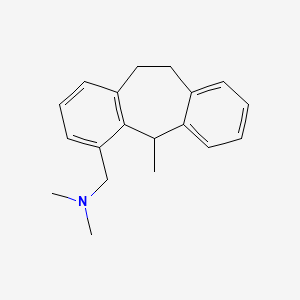
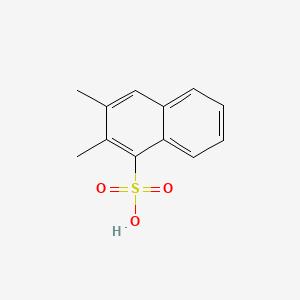

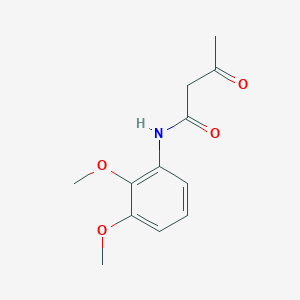

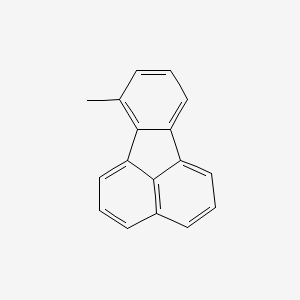
![Glutamic acid,l-,[3h(g)]](/img/structure/B13821269.png)
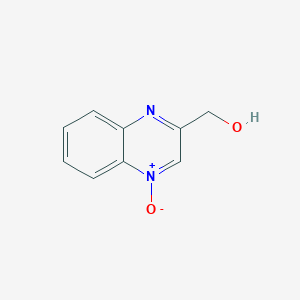
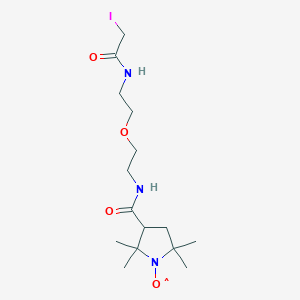

![1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclopentane-1-carbonitrile](/img/structure/B13821292.png)
![[(2R,3R)-2-[1,2-dihydroxy-9-oxo-4-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-5,6,7,8-tetrahydrobenzo[7]annulen-6-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13821296.png)
